3-Cyano-2,4-dimethoxynaphthalene-1-carboxylic acid

Catalog No.
S13023652
CAS No.
672927-10-5
M.F
C14H11NO4
M. Wt
257.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Cyano-2,4-dimethoxynaphthalene-1-carboxylic acid

CAS Number

672927-10-5

Product Name

3-Cyano-2,4-dimethoxynaphthalene-1-carboxylic acid

IUPAC Name

3-cyano-2,4-dimethoxynaphthalene-1-carboxylic acid

Molecular Formula

C14H11NO4

Molecular Weight

257.24 g/mol

InChI

InChI=1S/C14H11NO4/c1-18-12-9-6-4-3-5-8(9)11(14(16)17)13(19-2)10(12)7-15/h3-6H,1-2H3,(H,16,17)

InChI Key

NTPSOFPUADLSSA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C2=CC=CC=C21)C(=O)O)OC)C#N

3-Cyano-2,4-dimethoxynaphthalene-1-carboxylic acid is a complex organic compound characterized by its unique structural features, including a naphthalene ring system substituted with cyano, methoxy, and carboxylic acid functional groups. The molecular formula for this compound is C13H11NO4C_{13}H_{11}NO_4, and it has a molecular weight of approximately 245.23 g/mol. The presence of the cyano group (CN-C\equiv N) and the carboxylic acid group (COOH-COOH) suggests potential reactivity in various

Due to its functional groups:

  • Nucleophilic Substitution: The cyano group can undergo nucleophilic substitution reactions, where nucleophiles can attack the carbon atom of the cyano group.
  • Decarboxylation: Under certain conditions, the carboxylic acid group may undergo decarboxylation, leading to the formation of corresponding naphthalene derivatives.
  • Esterification: The carboxylic acid can react with alcohols to form esters, which may be useful in synthesizing derivatives with altered properties.

Research indicates that compounds similar to 3-cyano-2,4-dimethoxynaphthalene-1-carboxylic acid exhibit significant biological activities. For instance, derivatives of naphthalene compounds have shown potential as inhibitors of various enzymes and have been evaluated for their antitumor and antimicrobial properties . The specific biological activity of 3-cyano-2,4-dimethoxynaphthalene-1-carboxylic acid requires further investigation but may include interactions with cellular pathways related to oxidative stress or enzyme inhibition.

The synthesis of 3-cyano-2,4-dimethoxynaphthalene-1-carboxylic acid can be achieved through several methods:

  • Starting from Naphthalene Derivatives: Utilizing existing naphthalene derivatives that contain methoxy and cyano groups, followed by further functionalization to introduce the carboxylic acid moiety.
  • Multi-step Synthesis: Employing reactions such as Friedel-Crafts acylation followed by nitration and subsequent hydrolysis to yield the desired compound.
  • Oxidative Cleavage: Utilizing oxidative cleavage techniques to convert suitable precursors into the carboxylic acid derivative .

3-Cyano-2,4-dimethoxynaphthalene-1-carboxylic acid has potential applications in various fields:

  • Pharmaceuticals: As a scaffold for developing new drugs targeting specific diseases due to its biological activity.
  • Material Science: In the development of organic materials for electronic applications owing to its unique electronic properties.
  • Agricultural Chemicals: Potential use as a pesticide or herbicide due to its reactivity and biological effects.

Interaction studies involving 3-cyano-2,4-dimethoxynaphthalene-1-carboxylic acid may focus on:

  • Enzyme Inhibition: Evaluating how this compound interacts with specific enzymes in biological systems.
  • Cellular Uptake: Investigating how effectively this compound is absorbed by cells and its subsequent effects on cellular metabolism.
  • Binding Affinity: Assessing the binding affinity of this compound to target proteins or receptors.

Several compounds share structural similarities with 3-cyano-2,4-dimethoxynaphthalene-1-carboxylic acid. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
2-CyanonaphthaleneNaphthalene ring with a cyano groupUsed in organic synthesis; less functionalized
4-Methoxybenzoic AcidAromatic ring with a methoxy and carboxylSimpler structure; used in pharmaceuticals
1,4-Dimethoxy-naphthaleneTwo methoxy groups on naphthaleneLacks cyano group; used in material science
2-Methyl-3-cyanonaphthoic AcidMethyl and cyano substitutionsDifferent substitution pattern affecting reactivity

The uniqueness of 3-cyano-2,4-dimethoxynaphthalene-1-carboxylic acid lies in its combination of both electron-withdrawing (cyano) and electron-donating (methoxy) groups on a naphthalene framework, which may lead to distinct chemical reactivity and biological activity compared to similar compounds.

XLogP3

2.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

257.06880783 g/mol

Monoisotopic Mass

257.06880783 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-10-2024

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